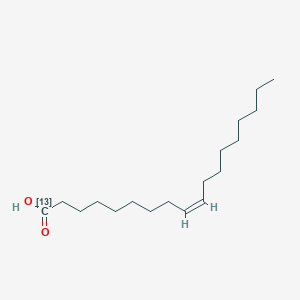

Ácido oleico-13C

Descripción general

Descripción

Synthesis Analysis

The synthesis of isotopically labeled oleic acid derivatives, such as Oleic Acid-13C, often involves complex synthetic routes. A notable example includes the synthesis of Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (Oleic Acid-F13), which employs a seven-step synthesis with a key Wittig reaction to form the C9–C10 double bond. This process has been studied for its potential to create isotopically labeled compounds for research purposes (Buchanan, Smits, & Munteanu, 2003).

Molecular Structure Analysis

Oleic Acid-13C, like its non-labeled counterpart, features a carbon chain with a cis-double bond between the ninth and tenth carbon atoms from the methyl end, which is critical for its fluidity and interaction with biological membranes. Advanced NMR techniques, including 13C NMR, have been employed to fully elucidate the structure of oleic acid derivatives and their interactions within biological systems. Studies have provided complete assignments of 1H and 13C NMR resonances for oleic acid and its derivatives, facilitating the understanding of its structure and function at a molecular level (Seebacher, Simić, Weis, Saf, & Kunert, 2003).

Chemical Reactions and Properties

Oleic Acid-13C participates in various chemical reactions, including biohydrogenation, where it can be transformed into stearic acid or trans fatty acid isomers by microbial action in the rumen. The study of these transformations is crucial for understanding the metabolic fate of dietary unsaturated fats in ruminants and their impact on human health through the consumption of animal products. Research using isotopically labeled oleic acid has shed light on these pathways, revealing the complex nature of fatty acid metabolism in the rumen (Jenkins, Abughazaleh, Freeman, & Thies, 2006).

Aplicaciones Científicas De Investigación

Química de los alimentos

El ácido oleico-13C se utiliza en el estudio de la química de los alimentos, particularmente en el análisis del aceite de oliva . Se investigó la composición química cuantitativa del aceite de oliva virgen extra utilizando un método de procesamiento innovador para experimentos de resonancia magnética nuclear (RMN) llamado Análisis de Recuperación de Asignación Múltiple (MARA)-RMN .

Análisis de la composición de ácidos grasos

El ácido oleico-13C se utiliza en la determinación simultánea de la composición de ácidos grasos . Se desarrolló una estrategia utilizando espectroscopia de RMN de 13C acoplada con análisis de regresión lineal multivariante para cuantificar los ácidos grasos individuales dentro de los triacilgliceroles .

Análisis de la posición de los ácidos grasos

Además de determinar la composición de ácidos grasos, el ácido oleico-13C también se utiliza para analizar la posición de los ácidos grasos . Esto proporciona información valiosa sobre la distribución posicional de los ácidos grasos en la columna vertebral del glicerol .

Análisis del contenido isotópico

El ácido oleico-13C se utiliza en el análisis del contenido isotópico específico de la posición en matrices de triacilglicerol . Esto proporciona datos relacionados con el contenido de 13C específico de la posición .

Preparación de mezclas de ácidos grasos marcados con isótopos estables

El ácido oleico-13C se utiliza para preparar mezclas de ácidos grasos marcados con isótopos estables . Esto es útil en diversas aplicaciones de investigación donde se requieren isótopos estables

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The emerging field of metabolomics may help to advance the development of food/nutrient biomarkers, yet advances in food metabolome databases are needed . The availability of biomarkers that estimate intake of specific foods and dietary components could greatly enhance nutritional research targeting compliance to national recommendations as well as direct associations with disease outcomes .

Propiedades

IUPAC Name |

(Z)-(113C)octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82005-44-5 | |

| Record name | 82005-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

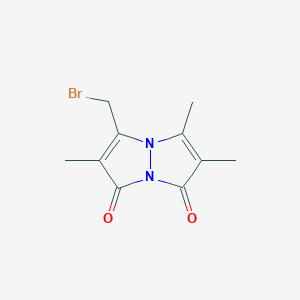

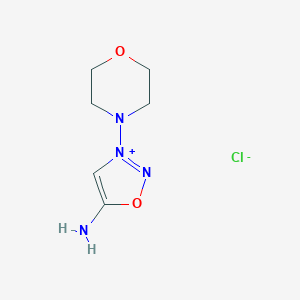

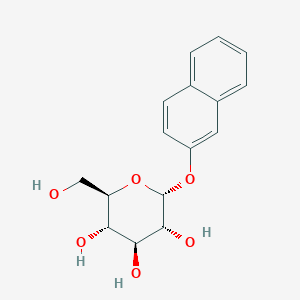

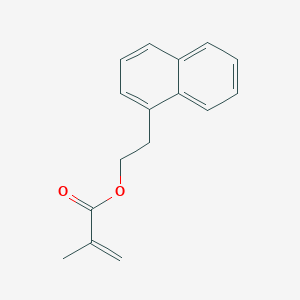

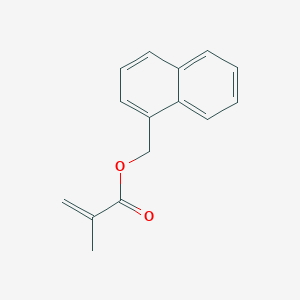

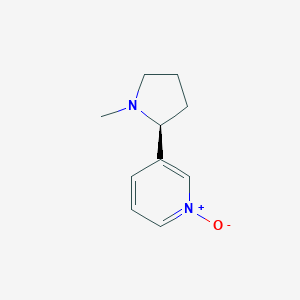

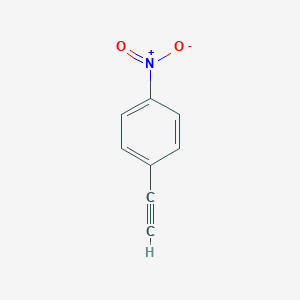

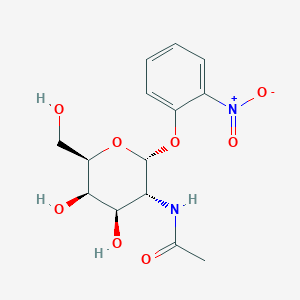

Feasible Synthetic Routes

Q & A

Q1: Why is Oleic Acid-13C used in metabolic research, and what can it tell us?

A1: Oleic Acid-13C is a valuable tool in metabolic research because it allows scientists to track the fate of oleic acid within a biological system. By using mass spectrometry, researchers can distinguish between naturally occurring oleic acid and the 13C-labeled version. This enables them to study how oleic acid is absorbed, distributed, metabolized, and incorporated into different lipid classes. For example, in a study using human placental explants, researchers found that Oleic Acid-13C was primarily incorporated into phosphatidylcholines and triacylglycerols, highlighting the role of the placenta in lipid processing and transport to the fetus. []

Q2: How does maternal obesity potentially affect the transfer of Oleic Acid-13C to the fetus?

A2: While one study found no significant difference in the placental fractional synthesis rate of Oleic Acid-13C between obese and normal-weight pregnant women, [] further research is needed to fully understand the complex interplay between maternal obesity and fetal lipid metabolism. Maternal obesity can lead to alterations in placental function and lipid transport, potentially impacting the amount and types of fatty acids delivered to the developing fetus.

Q3: Beyond placental transfer, what other applications does Oleic Acid-13C have in metabolic research?

A3: Oleic Acid-13C has been used to investigate fatty acid metabolism in various contexts, including:

- Cancer cell metabolism: Researchers used Oleic Acid-13C to study differences in fatty acid metabolism between high-invasive and low-invasive oral squamous cell carcinoma cells. [] They found that high-invasive cells displayed increased incorporation of Oleic Acid-13C into various fatty acids, suggesting altered lipid metabolism contributes to cancer cell invasiveness.

- Fruit development: Studies have used Oleic Acid-13C to track cutin synthesis in developing apples. [] Researchers found that the incorporation of Oleic Acid-13C into the cutin layer was highest during early development and decreased as the fruit matured, providing insights into fruit skin development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)